- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura ReactionAdvanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896,
Cas no 92-66-0 (4-Bromobiphenyl)
4-Bromobiphenyl is an aromatic halogenated compound exhibiting high chemical stability and reactivity. Its bromine substituent facilitates participation in electrophilic substitution reactions, while its biphenyl backbone provides rigidity and planarity to the molecule, making it useful for applications requiring precise structural modifications.

4-Bromobiphenyl structure
Product name:4-Bromobiphenyl
4-Bromobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907453
Computed Properties
- Exact Mass: 231.98876g/mol
- Surface Charge: 0
- XLogP3: 4.7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 1
- Monoisotopic Mass: 231.98876g/mol
- Monoisotopic Mass: 231.98876g/mol
- Topological Polar Surface Area: 0Ų
- Heavy Atom Count: 13
- Complexity: 141
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 0.9327
- Melting Point: 89.0 to 92.0 deg-C
- Boiling Point: 310 °C(lit.)
- Flash Point: Fahrenheit: >212 ° f
Celsius: >100 ° c - Refractive Index: 1.6565 (estimate)
- Solubility: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- LogP: 4.11610
- Solubility: Soluble in ethanol, ether, carbon disulfide, benzene, carbon tetrachloride and acetone, slightly soluble in acetic acid, insoluble in water.
4-Bromobiphenyl Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H335,H400
- Warning Statement: P261,P273,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3152 9/PG 2
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-50/53
- Safety Instruction: S22-S24/25-S37/39-S26
- RTECS:DV1750100
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
- Packing Group:II
- PackingGroup:Ⅲ
- TSCA:T
4-Bromobiphenyl Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B-003N-10mg |
4-Bromobiphenyl |
92-66-0 | 10mg |
¥ 185 | 2021-07-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |
4-Bromobiphenyl |
92-66-0 | >98.0%(GC) | 250g |
¥600.00 | 2024-04-15 | |
eNovation Chemicals LLC | D397799-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
$160 | 2024-05-24 | |
TRC | B680545-25g |
4-Bromobiphenyl |
92-66-0 | 25g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-91508-5.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 5.0g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91508-25.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 25.0g |
$38.0 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 607932-100G |
4-Bromobiphenyl, 99% |
92-66-0 | 99% | 100G |
¥ 344 | 2022-04-26 | |
eNovation Chemicals LLC | D403441-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥84 | 2024-05-20 | ||
Enamine | EN300-91508-1.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 1.0g |
$26.0 | 2024-05-21 |
4-Bromobiphenyl Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Reference
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-couplingInorganica Chimica Acta, 2018, 482, 259-267,
Production Method 3
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Reference
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Reference
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(16), 2470-2476,
Production Method 5
Reaction Conditions
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Reference
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acidsJournal of Organometallic Chemistry, 2016, 822, 62-66,
Production Method 6
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Reference
- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic ActivityChemSusChem, 2009, 2(7), 650-657,
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Reference
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in waterComptes Rendus Chimie, 2012, 15(11-12), 945-949,
Production Method 8
Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Reference
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reactionEnvironmental Science and Pollution Research, 2023, 30(28), 71430-71438,
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Reference
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Reference
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in waterApplied Organometallic Chemistry, 2018, 32(3),,
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Reference
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6New Journal of Chemistry, 2016, 40(12), 10465-10473,
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Reference
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalystsRSC Advances, 2014, 4(58), 30914-30922,
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Reference
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling ReactionACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931,
Production Method 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Reference
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVPTetrahedron Letters, 2008, 49(24), 3895-3898,
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Reference
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in waterJournal of Molecular Catalysis A: Chemical, 2013, 370, 152-159,
Production Method 16
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Reference
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Reference
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperatureTetrahedron Letters, 2020, 61(51),,
Production Method 18
Reaction Conditions
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Reference
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagentsTetrahedron Letters, 2019, 60(38),,
Production Method 19
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Reference
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactionsInternational Journal of Biological Macromolecules, 2021, 184, 454-462,
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Reference
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene PolymersScientific Reports, 2014, 4,,
4-Bromobiphenyl Raw materials
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- 4-Bromobenzaldehyde
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- Iodobenzene
- 1,4-Dibromobenzene
- (4-bromophenyl)boronic acid
- Borate(1-),tetrafluoro-
- Benzenediazonium, 4-bromo-
- Phenylboronic acid
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:92-66-0)4-Bromobiphenyl
Order Number:sfd5913
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:92-66-0)4-Bromobiphenyl
Order Number:1649124
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:92-66-0)4-溴代联苯
Order Number:LE1649124
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
4-Bromobiphenyl Related Literature
-
1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905
-
D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506
-
3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465
-
Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094
-
5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl

Purity:99%/99%
Quantity:500g/1kg
Price ($):176.0/277.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl

Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry